Glutaminase-IN-3 Cellular Anti-Proliferative Activity in Prostate Cancer Models
In a direct comparison using a 72-hour cell viability assay, Glutaminase-IN-3 demonstrated a clear differential anti-proliferative effect between androgen-sensitive LNCaP prostate cancer cells and non-cancerous CCD1072sk fibroblasts. The IC50 for LNCaP was 2.13 µM, whereas for CCD1072sk it was 15.39 µM, representing a 7.2-fold difference that suggests a preferential sensitivity in malignant cells [1]. This is a direct head-to-head comparison performed in the same experimental system, providing strong evidence for a compound-specific therapeutic window in this context.
| Evidence Dimension | Cell viability (IC50, 72 h) |
|---|---|
| Target Compound Data | LNCaP: 2.13 µM; PC-3: 6.14 µM |
| Comparator Or Baseline | CCD1072sk (normal fibroblasts): 15.39 µM |
| Quantified Difference | 7.2-fold higher IC50 in normal vs. LNCaP cells; 2.5-fold higher IC50 in normal vs. PC-3 cells |
| Conditions | Crystal violet staining after 72 h treatment in prostate cancer cell lines (LNCaP, PC-3) and normal fibroblasts (CCD1072sk) |
Why This Matters
This data provides a direct, quantifiable measure of differential anti-proliferative activity between cancer and normal cells, which is critical for selecting a compound with a potential therapeutic window in prostate cancer research.
- [1] Çelik, B., et al. (2024). The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells. Medeniyet Medical Journal, 39(3), 169–174. View Source
